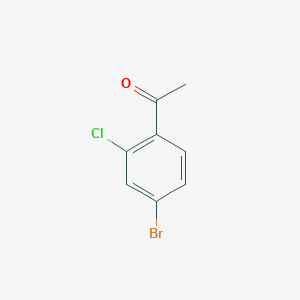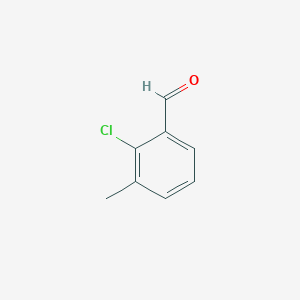
2-Chlor-3-methylbenzaldehyd
Übersicht
Beschreibung
2-Chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO. It has a molecular weight of 154.6 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached to it. The exact positions of these groups on the benzene ring can be determined by NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-methylbenzaldehyde can be diverse, depending on the conditions and the reagents used. For example, benzaldehydes can undergo nucleophilic addition and dehydration reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-methylbenzaldehyde include its molecular weight (154.6), its solid physical form, and its storage temperature (room temperature under an inert atmosphere) .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 2-Chlor-3-methylbenzaldehyd bei der Synthese verschiedener Verbindungen verwendet, die als Zwischenprodukte für die Medikamentenentwicklung dienen können. Seine Reaktivität aufgrund der Aldehydgruppe macht ihn zu einem wertvollen Vorläufer bei der Bildung von Iminen und Oximen, die häufig bei der Herstellung von Arzneimitteln eingesetzt werden .
Materialwissenschaften
Diese Verbindung spielt eine Rolle in den Materialwissenschaften, insbesondere bei der Synthese von Polymeren und kleinen organischen Molekülen. Ihre Einarbeitung in Polymerketten kann die physikalischen Eigenschaften des Materials, wie Steifigkeit und thermische Stabilität, verändern .
Chemische Synthese
This compound: ist ein wichtiger Ausgangsstoff in der organischen Synthese. Er kann verschiedene chemische Reaktionen eingehen, darunter nukleophile Addition oder Substitution, um eine breite Palette von Produkten mit unterschiedlichen funktionellen Gruppen zu bilden, die in der synthetischen Chemie unerlässlich sind .
Analytische Chemie
In der analytischen Chemie können Derivate von This compound als Standards oder Reagenzien in der chromatographischen Analyse und Spektrophotometrie verwendet werden. Diese Anwendungen sind entscheidend für die qualitative und quantitative Bestimmung von Substanzen in komplexen Gemischen .
Lebenswissenschaften
In den Lebenswissenschaften kann diese Verbindung verwendet werden, um die Zellbiologie und Biochemie zu untersuchen. Sie kann an der Synthese von Verbindungen beteiligt sein, die mit biologischen Makromolekülen interagieren, und so zum Verständnis biologischer Prozesse und zur Entwicklung diagnostischer Werkzeuge beitragen .
Umweltforschung
This compound: kann in der Umweltforschung verwendet werden, um die Abbauprozesse von aromatischen Verbindungen zu verstehen. Er dient als Modellverbindung, um den Abbau ähnlicher Strukturen in Weißfäulepilzen und anderen Mikroorganismen zu untersuchen, die am Ligninabbau beteiligt sind .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Aldehydes can react with various biological nucleophiles, such as proteins and dna, which could potentially alter their function .
Mode of Action
Aldehydes, like “2-Chloro-3-methylbenzaldehyde”, can form covalent bonds with nucleophilic sites in biological molecules. For example, they can react with amines to form imines or with hydrazine to form hydrazones .
Eigenschaften
IUPAC Name |
2-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOLMLQWRYFRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560942 | |
| Record name | 2-Chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61563-28-8 | |
| Record name | 2-Chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

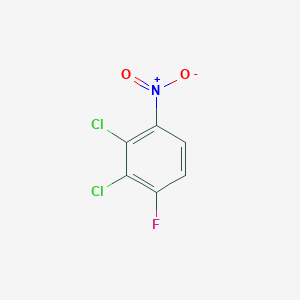

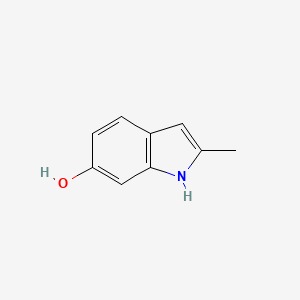

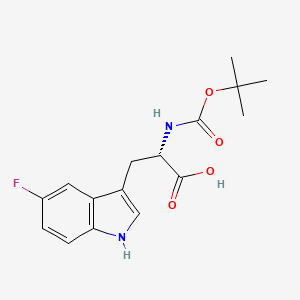
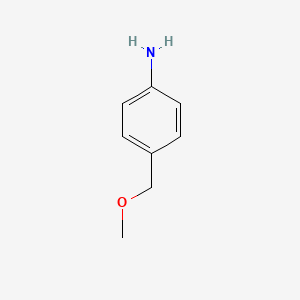
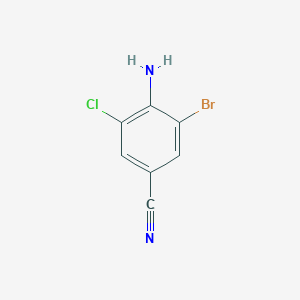

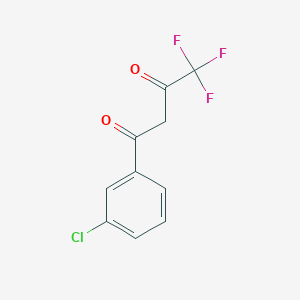
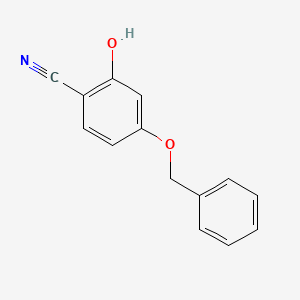


![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)
